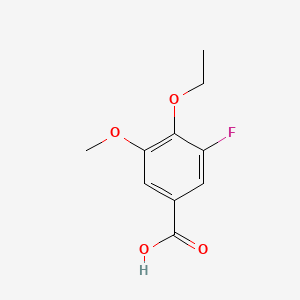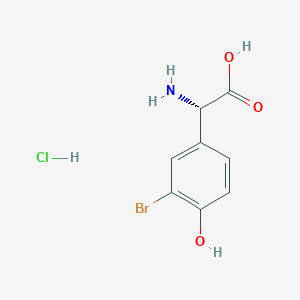
(2-Chloro-4-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-4-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone is a chemical compound with the molecular formula C12H13ClFNO2 It is known for its unique structure, which includes a pyrrolidine ring attached to a methanone group, along with chloro, fluoro, and methoxy substituents on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 2-chloro-4-fluoro-3-methoxybenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
(2-Chloro-4-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the carbonyl group can be reduced to a hydroxyl group under suitable conditions.
Hydrolysis: The methanone group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products with different substituents replacing the chloro or fluoro groups.
Oxidation: Hydroxyl derivatives of the original compound.
Reduction: Alcohol derivatives of the original compound.
Hydrolysis: Carboxylic acid derivatives.
科学研究应用
(2-Chloro-4-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2-Chloro-4-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chloro, fluoro, and methoxy substituents may play a role in binding to these targets, while the pyrrolidine ring may influence the compound’s overall conformation and reactivity.
相似化合物的比较
Similar Compounds
- (4-Fluoro-2-methoxyphenyl)(pyrrolidin-1-yl)methanone
- (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone
Uniqueness
(2-Chloro-4-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the methoxy group and the pyrrolidine ring makes this compound distinct from its analogs, potentially leading to different interactions and applications in various fields.
属性
分子式 |
C12H13ClFNO2 |
|---|---|
分子量 |
257.69 g/mol |
IUPAC 名称 |
(2-chloro-4-fluoro-3-methoxyphenyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C12H13ClFNO2/c1-17-11-9(14)5-4-8(10(11)13)12(16)15-6-2-3-7-15/h4-5H,2-3,6-7H2,1H3 |
InChI 键 |
LJTYIZPPZHAIFE-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1Cl)C(=O)N2CCCC2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



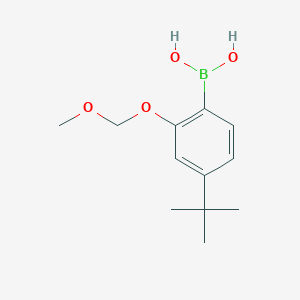

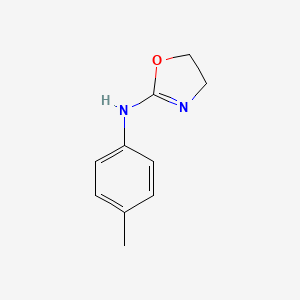
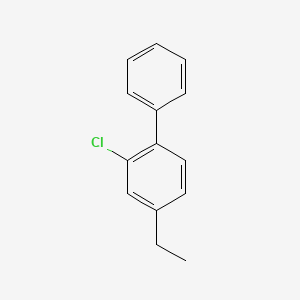
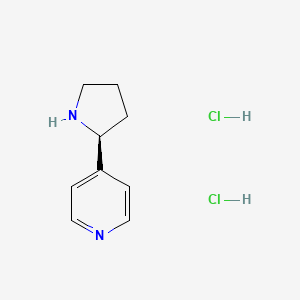
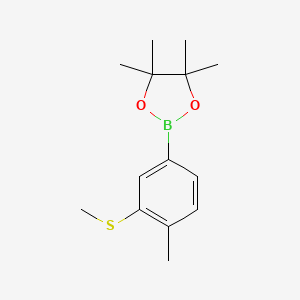
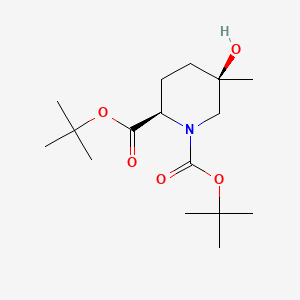
![[(E,5R)-7-(dimethylamino)-5-methyl-16-[[(2S)-2-(methylamino)butanoyl]amino]-8,15-dioxohexadec-2-en-6-yl] acetate](/img/structure/B14023765.png)

